molecular formula C18H21N3O4 B193972 9-Desfluoro levofloxacin CAS No. 117620-85-6

9-Desfluoro levofloxacin

Cat. No. B193972
M. Wt: 343.4 g/mol
InChI Key: ANLIAKDHRADSBT-NSHDSACASA-N
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Description

9-Desfluoro levofloxacin is a chemical compound . It is a variant of Levofloxacin, which is a broad-spectrum antibiotic used to treat bacterial infections in many different parts of the body .


Molecular Structure Analysis

The molecular formula of 9-Desfluoro levofloxacin is C18H21N3O4 . The molecular weight is 343.4 g/mol . The structure includes a piperazine ring and a carboxylic acid group .

Scientific Research Applications

  • Levofloxacin is an antibiotic from the fluoroquinolone family with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens. It is especially active against penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae. The prevalence of resistance to levofloxacin is less than 1% overall in the US. It has demonstrated efficacy in treating respiratory tract, genitourinary tract, skin and skin structure infections (Croom & Goa, 2003).

  • Levofloxacin has been used in electrochemical processes for water treatment. A study on the electrochemical mineralization of levofloxacin demonstrated its degradation by a heterogeneous electro-Fenton process. This process involved using pyrite powder in suspension, which regulated the solution pH and supplied Fe(2+) as a catalyst. This study suggests potential environmental applications for levofloxacin degradation (Barhoumi et al., 2015).

  • Levofloxacin's safety profile has been assessed in mammals. A study on hematological and histopathological analyses of levofloxacin-induced toxicity in mammals highlighted its effects on vital organs like the liver, kidneys, and testes. This research helps understand the safe and toxic dose limits of levofloxacin (Ara et al., 2020).

  • Another study reviewed the antibacterial activity, pharmacokinetics, and therapeutic efficacy of levofloxacin. It highlighted its potency against a variety of infections and its tolerability profile, comparing it to other fluoroquinolones (Davis & Bryson, 1994).

  • Levofloxacin's application in polyvinyl chloride modified carbon paste electrodes for sensitive determination of the drug in serum, urine, and pharmaceutical formulations was explored. This study provided insights into its use in analytical chemistry for drug determination and monitoring (Abdel-Haleem et al., 2021).

  • A research on the photosensitizing mechanism and identification of levofloxacin photoproducts under ambient UV radiation highlighted its potential phototoxic effects and the identification of its photoproducts. This study is crucial for understanding the environmental and health impacts of levofloxacin exposure to UV radiation (Dwivedi et al., 2012).

  • The development of PLGA carriers for controlled release of levofloxacin in anti-tuberculosis therapy was studied. This research focused on creating sustained release formulations for effective tuberculosis treatment, demonstrating the pharmaceutical application of levofloxacin in novel drug delivery systems (Antonov et al., 2022).

Safety And Hazards

The safety data sheet for 9-Desfluoro levofloxacin suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone .

properties

IUPAC Name

(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIAKDHRADSBT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151845
Record name 9-Desfluoro levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Desfluoro levofloxacin

CAS RN

117620-85-6
Record name 9-Desfluoro levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Desfluoro levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-DESFLUORO LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GS Rao, K Basavaiah, PS Reddy… - Caribbean Journal of …, 2020 - caribjscitech.com
Levofloxacin is a fluoroquinolone antibiotic that fights bacteria in the body. Levofloxacin is used to treat different types of bacterial infections. Simple HPLC method for Levofloxacin and …
Number of citations: 2 www.caribjscitech.com
J Park, S An, EH Jho, S Bae, Y Choi, JK Choe - Water Research, 2020 - Elsevier
Recently, an increasing number of pharmaceutical compounds has become fluorinated. Owing to their pharmacological efficacy, the use of these fluorinated pharmaceuticals continues …
Number of citations: 19 www.sciencedirect.com
World Health Organization - WHO Drug Information, 2018 - apps.who.int
More than 300 delegates from regulatory authorities of WHO Member States participated in the 18th ICDRA. The recommendations as presented at the end of the conference are set out …
Number of citations: 2 apps.who.int
R Keny - 2023 - irgu.unigoa.ac.in
Study of Stability Profiles and Development of New Stability Indicating Analytical Methods for Selected Fluoroquinolones Page 1 Study of Stability Profiles and Development of New …
Number of citations: 0 irgu.unigoa.ac.in
World Health Organization - WHO Drug Information, 2018 - apps.who.int
Medicines Quality Assurance working documents will only be sent out electronically and will also be placed on the Medicines website for comment under “Current projects”. If you have …
Number of citations: 3 apps.who.int

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